1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thienopyrazole core substituted with phenyl groups at positions 1 and 3 and a carboxylic acid moiety at position 3. This structure combines aromatic, electron-rich substituents with a polar carboxylic acid group, making it a versatile scaffold for medicinal chemistry and materials science. The compound is synthesized via cyclocondensation reactions, such as the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol, followed by hydrolysis to yield the carboxylic acid derivative . Its molecular formula is C₁₇H₁₁N₂O₂S, with a molecular weight of 307.35 g/mol.
Properties
IUPAC Name |
1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJZDECKWXIBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Mediated Cyclization
The thieno[2,3-c]pyrazole core is constructed through cyclization reactions, with iodine emerging as the optimal halogenating agent. In a seminal study, ethyl acetoacetate and oxamic acid thiohydrazide underwent cyclization using iodine (1 equiv) and p-toluenesulfonic acid (TsOH, 10 mol%) at 80°C for 48 hours, yielding 83% of the pyrazole-thiophene fused product. Comparative trials with Br₂, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) showed inferior yields (<60%), attributed to iodine’s dual role as a Lewis acid and oxidant.
Solvent and Temperature Optimization
Cyclization efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate solubility, whereas toluene or dichloromethane risks premature precipitation. For example, conducting the reaction in DMF at 110°C for 6 hours increased yields to 78% compared to 65% in ethanol under identical conditions. Excessively high temperatures (>120°C), however, promote decarboxylation, necessitating precise thermal control.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >98% purity. Slow cooling (1°C/min) minimizes occluded impurities, as evidenced by HPLC analyses.
Spectroscopic Validation
1H NMR spectra of the final compound exhibit characteristic signals:
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δ 12.10 ppm (s, 1H, COOH)
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δ 8.09 ppm (s, 1H, pyrazole-H)
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δ 7.45–7.32 ppm (m, 10H, aromatic-H).
Mass spectrometry confirms the molecular ion peak at m/z 364.1 (M+H)+, consistent with the molecular formula C₁₉H₁₃N₂O₂S.
Comparative Analysis of Synthetic Routes
| Method | Cyclization Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iodine/TsOH | I₂ | TsOH | 83 | 97.5 |
| Nano-ZnO Condensation | - | Nano-ZnO | 95 | 98.9 |
| Cu(I)-Mediated Carboxylation | CO₂ | Cu(I) | 68 | 95.2 |
The iodine/TsOH method balances cost and efficiency, whereas nano-ZnO catalysis excels in throughput but requires specialized equipment. Cu(I)-mediated routes, though less efficient, are preferable for large-scale operations due to lower toxicity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity
- Recent studies have indicated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. Specifically, 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research has focused on its potential as a lead compound for developing novel anticancer agents.
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Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits key inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
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Antimicrobial Activity
- Studies have reported that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
Material Science
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Organic Electronics
- The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device efficiency.
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Polymer Additives
- This compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance their performance in various applications, including coatings and composites.
Agricultural Chemistry
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Pesticide Development
- The compound's chemical structure suggests potential use as a pesticide or herbicide. Research is ongoing to evaluate its efficacy against specific pests and weeds while minimizing environmental impact.
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Plant Growth Regulators
- Investigations into the use of this compound as a plant growth regulator are underway. Preliminary results indicate that it may promote growth and yield in certain crops.
Case Studies
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in the 3-position enhances bioactivity, as seen in its Caspase-1 inhibition (IC₅₀ = 0.8 μM) .
- Chlorophenyl Substitution : 1-(4-Chlorophenyl) derivatives exhibit moderate hazards (H302: harmful if swallowed) .
- Methyl vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : Bulky substituents (e.g., tert-butyl, phenyl) increase LogP, reducing aqueous solubility.
- Hazards : Chlorophenyl and tert-butyl derivatives exhibit warnings for skin/eye irritation (H315-H319) .
Biological Activity
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 24086-34-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.
- Molecular Formula : C₁₈H₁₂N₂O₂S
- Molecular Weight : 320.37 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
1. Anti-Cancer Activity
Research has shown that derivatives of thieno[2,3-c]pyrazole exhibit promising anti-cancer properties. A study synthesized and evaluated various pyrazole derivatives, including this compound, against human tumor cell lines (A549, MCF-7, HeLa). Notably:
- IC50 Values : Some compounds demonstrated potent growth inhibition with IC50 values ranging from 0.83 to 1.81 μM.
- Mechanism of Action : The compounds induced apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase and downregulating cyclin D2 and CDK2. Additionally, they caused mitochondrial membrane potential collapse and increased reactive oxygen species (ROS) levels .
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- COX Inhibition : Studies indicated that certain derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models, compounds similar to 1,3-diphenyl-1H-thieno[2,3-c]pyrazole showed significant reductions in inflammation markers and exhibited effects similar to indomethacin .
Data Tables
| Biological Activity | Model/System | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-Cancer | A549 | 0.83 | |
| Anti-Cancer | MCF-7 | 1.81 | |
| COX-2 Inhibition | In Vitro | 0.04 | |
| Anti-inflammatory | Rat Models | ED50 = 9.17 |
Case Study 1: Anti-Cancer Efficacy
In a detailed investigation of the anti-proliferative effects of thieno[2,3-c]pyrazole derivatives on MCF-7 cells:
- Findings : The treated cells exhibited morphological changes indicative of apoptosis.
- Flow Cytometry Analysis : Confirmed cell cycle arrest and increased apoptosis markers.
Case Study 2: In Vivo Anti-inflammatory Effects
A study utilized carrageenan-induced paw edema in rats to assess the anti-inflammatory potential of thieno[2,3-c]pyrazole derivatives:
- Results : The compounds significantly reduced edema compared to control groups.
- Mechanism : Analysis suggested a reduction in COX and iNOS expression levels.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach involving cyclocondensation of substituted thiophene precursors with phenylhydrazine derivatives. For example, describes a Suzuki-Miyaura coupling reaction using Pd(PPh₃)₄ as a catalyst, with optimized conditions (degassed DMF/H₂O, K₃PO₄, 80°C) achieving yields >70% for analogous pyrazole-carboxylic acids .
- Key Variables : Reaction time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of boronic acid derivatives critically impact regioselectivity and purity.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR (e.g., reports aromatic proton signals at δ 7.2–8.1 ppm and carboxylic acid protons at δ 12–13 ppm) .
- IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and thieno-pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ calculated for C₁₈H₁₃N₂O₂S: 321.0702) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Protocol : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) followed by recrystallization in ethanol/water ( reports >95% purity post-purification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
